4,5,8,9-Tetrahydro-1H-carbazole
Overview
Description
4,5,8,9-Tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a tricyclic system with a partially saturated ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8,9-Tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as cerium phosphate, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5,8,9-Tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides.
Major Products: The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,5,8,9-Tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4,5,8,9-Tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
Comparison: 4,5,8,9-Tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrahydrocarbazoles, it exhibits different reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
4,5,8,9-tetrahydro-1H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHUIBKSDOLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C3=C(N2)CC=CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492137 | |
Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61289-94-9 | |
Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061289949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,8,9-TETRAHYDRO-1H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489HP6Q20P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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